molecular formula C37H52O14 B1588083 Potassium ionophore II CAS No. 69271-98-3

Potassium ionophore II

Cat. No. B1588083
CAS RN: 69271-98-3
M. Wt: 720.8 g/mol
InChI Key: LTZRCLYZVSXCTC-UHFFFAOYSA-N
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Description



  • Potassium ionophore II, also known as BB15C5 or Bis[(benzo-15-crown-5)-4’-ylmethyl] pimelate, is a chemical species that reversibly binds potassium ions.

  • It is a lipid-soluble entity that transports potassium ions across cell membranes.

  • Structurally, it contains a hydrophilic center and a hydrophobic portion that interacts with the membrane.





  • Synthesis Analysis



    • Potassium ionophore II can be synthesized using various methods, including chemical reactions involving crown ethers or other ionophores.

    • The synthesis process may vary based on the specific compound and desired properties.





  • Molecular Structure Analysis



    • The empirical formula of Potassium ionophore II is C37H52O14, with a molecular weight of 720.80 g/mol.

    • It consists of a crown ether-like structure that can selectively bind potassium ions.





  • Chemical Reactions Analysis



    • Potassium ionophore II facilitates the movement of potassium ions through lipid membranes, allowing them to flow from areas of higher concentration to lower concentration.

    • It acts as a potassium-specific transporter, maintaining potassium homeostasis.





  • Physical And Chemical Properties Analysis



    • Potassium ionophore II is a solid compound with a molecular weight of 720.80 g/mol.

    • It is typically used in ion-selective electrodes for potassium detection.




  • Scientific Research Applications

    1. Sensor Development

    Potassium ionophore II has been utilized in developing various types of sensors. For instance, a potassium-selective chemical sensor based on a self-assembled monolayer of 4-aminobenzo-18-Crown-6 ether was developed, utilizing potassium ionophore for selective ion detection. This sensor responds to potassium ions and is selective over other ions like lithium, ammonium, and sodium in solution (Kumbhat & Singh, 2018). Additionally, paper-based ion-selective optodes have been created for continuous sensing, showing potential for general application in paper microfluidic systems and wearable systems for perspiration monitoring (Kassal, Sigurnjak, & Murković Steinberg, 2019).

    2. Biomedical Applications

    Potassium ionophores have significant implications in biomedical research. A study developed helical polypeptide-based potassium ionophores that induce endoplasmic reticulum (ER) stress-mediated apoptosis by disturbing ion homeostasis. This discovery is particularly relevant in cancer research, as it suppresses tumor proliferation in a mouse model (Lee et al., 2019).

    3. Analytical Chemistry Applications

    In the field of analytical chemistry, ionophore-based nanosensors have been developed for fluorescent detection of potassium. These sensors, which utilize triplet-triplet annihilation upconversion, offer a way to minimize optical interference in biological media (Jewell, Greer, Dailey, & Cash, 2020). Additionally, thread-based microfluidic devices incorporating ionophore chemistry have been used for optical recognition of potassium, offering potential for simple and portable analytical methods (Erenas, de Orbe-Payá, & Capitán-Vallvey, 2016).

    4. Environmental Monitoring

    Potassium ionophores are also instrumental in environmental monitoring. They have been used in lab-on-a-chip systems for the detection of multiple macronutrients in the soil, showcasing the potential for on-field environmental analysis (Patkar, Ashwin, & Rao, 2016).

    Safety And Hazards



    • Potassium ionophore II is generally safe to handle, but precautions should be taken.

    • It is not currently available for purchase, so specific safety information is not provided.




  • Future Directions



    • Further research could explore novel ionophores or modifications to enhance selectivity and sensitivity.

    • Investigating alternative synthesis methods and optimizing ISE performance would be valuable.




    properties

    IUPAC Name

    bis(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethyl) heptanedioate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C37H52O14/c38-36(50-28-30-6-8-32-34(26-30)48-24-20-44-16-12-40-10-14-42-18-22-46-32)4-2-1-3-5-37(39)51-29-31-7-9-33-35(27-31)49-25-21-45-17-13-41-11-15-43-19-23-47-33/h6-9,26-27H,1-5,10-25,28-29H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LTZRCLYZVSXCTC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCOC2=C(C=C(C=C2)COC(=O)CCCCCC(=O)OCC3=CC4=C(C=C3)OCCOCCOCCOCCO4)OCCOCCO1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C37H52O14
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00404322
    Record name Potassium ionophore II
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00404322
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    720.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Potassium ionophore II

    CAS RN

    69271-98-3
    Record name Potassium ionophore II
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00404322
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Potassium ionophore II
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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